molecular formula C9H9BrF2O B15315749 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol

2-(4-Bromo-2,6-difluorophenyl)propan-2-ol

Cat. No.: B15315749
M. Wt: 251.07 g/mol
InChI Key: GPXPRRBUTHTIGI-UHFFFAOYSA-N
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Description

2-(4-Bromo-2,6-difluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H9BrF2O It is a derivative of phenol, characterized by the presence of bromine and fluorine atoms on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol typically involves the bromination and fluorination of phenol derivatives. One common method is the reaction of 4-bromo-2,6-difluoroaniline with isopropanol under specific conditions to yield the desired product . The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the final product in a pure form. The use of advanced technologies and equipment ensures the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2,6-difluorophenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of substituted phenol derivatives .

Scientific Research Applications

2-(4-Bromo-2,6-difluorophenyl)propan-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. This compound can inhibit or activate certain enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromo-2,6-difluorophenyl)propan-2-ol is unique due to its specific combination of bromine and fluorine atoms, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C9H9BrF2O

Molecular Weight

251.07 g/mol

IUPAC Name

2-(4-bromo-2,6-difluorophenyl)propan-2-ol

InChI

InChI=1S/C9H9BrF2O/c1-9(2,13)8-6(11)3-5(10)4-7(8)12/h3-4,13H,1-2H3

InChI Key

GPXPRRBUTHTIGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=C(C=C1F)Br)F)O

Origin of Product

United States

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